Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate, such as its melting point, boiling point, and density, are not available in the sources I found .Scientific Research Applications
Novel Structures with Anti-Helicobacter pylori Activity
Research led by Carcanague et al. (2002) explored derivatives of a scaffold related to the mentioned compound, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. This study revealed a prototype compound with low minimal inhibition concentration values against different clinically relevant H. pylori strains, including those resistant to standard treatments. The compound showed minimal activity against other commensal or pathogenic microorganisms, highlighting its potential as a targeted anti-H. pylori agent (Carcanague et al., 2002).
Enantioselective Epoxidation
Li et al. (1996) discussed the use of camphor-derived sulfides for enantioselective epoxidation, offering a method to achieve opposite asymmetric induction. This process allows for the preparation of trans-diaryloxiranes with excellent yields and moderate to good ee values, showcasing the versatility of sulfur-containing compounds in facilitating selective chemical transformations (Li et al., 1996).
Thiopyrimidine-Glucuronide Compounds with Biological Activities
A study by Wanare (2022) synthesized novel thiopyrimidine-glucuronide compounds, demonstrating the potential of sulfur-containing molecules in generating compounds with promising biological activities. The synthesis featured the formation of a dihydropyrimidine skeleton, highlighting innovative approaches to drug design and development (Wanare, 2022).
Sulfamethoxazole Photodecomposition
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a study pertinent to understanding the stability and degradation pathways of sulfur-containing pharmaceuticals. Identifying the major photoproducts and their formation pathways is essential for assessing the environmental impact and safety of these compounds (Zhou & Moore, 1994).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(2)9-23-15-16(22(3)18(26)21-17(15)25)20-19(23)28-11-14(24)27-10-13-7-5-4-6-8-13/h4-8H,1,9-11H2,2-3H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRBAOOKRBYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
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